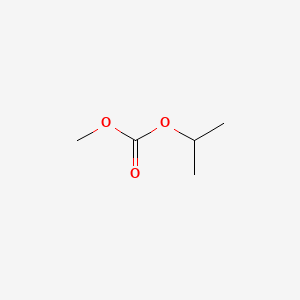

Methyl isopropyl carbonate

Übersicht

Beschreibung

It is a clear, colorless liquid with a molecular weight of 118.13 g/mol . This compound is primarily used in organic synthesis and as a solvent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl isopropyl carbonate can be synthesized through the reaction of methyl chloroformate with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropanol attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of this compound and hydrogen chloride as a byproduct .

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and minimize the formation of byproducts .

Analyse Chemischer Reaktionen

Reaction Conditions and Catalysts

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sulfuric acid | 70–75 | 12–15 | 86 |

| p-Toluenesulfonic acid | 80–85 | 15–18 | 87 |

| Strong acid macroporous resin | 80–85 | 15–20 | 81 |

-

Mechanism : The reaction proceeds via nucleophilic attack of isopropanol on the electrophilic carbonyl carbon of methyl chloromethyl carbonate, followed by methanol elimination. Acid catalysts enhance protonation of the carbonyl group, accelerating the reaction .

-

Characterization : The product was confirmed via NMR (CDCl, 300 MHz): δ 5.69 (s, 2H, CHCl), 4.92 (m, 1H, CH(CH)), 1.31 (d, 6H, CH) .

Thermal and Atmospheric Decomposition

MIPR-CB exhibits reactivity under environmental and high-temperature conditions:

-

Ozone Formation : In atmospheric chamber studies, MIPR-CB increases formaldehyde levels during ozonolysis, suggesting decomposition into reactive intermediates .

-

Thermal Stability : Under reflux (70–100°C), no self-decomposition was observed, but prolonged heating with acidic catalysts may lead to ester cleavage .

Catalytic Hydrogenolysis

Ni-catalyzed hydrogenolysis of carbonate esters like MIPR-CB has been explored for C–O bond cleavage:

-

Conditions : Ni/IMes catalyst (IMes = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) at room temperature under inert atmosphere .

-

Products : Cleavage of the isopropyl carbonate group yields acetone and methane via β-hydrogen elimination .

Environmental Reactivity

MIPR-CB’s Maximum Incremental Reactivity (MIR) quantifies its ozone-forming potential:

MIR Values for Carbonate Esters

| Compound | Molecular Weight (g/mol) | MIR (g O/g VOC) |

|---|---|---|

| Dimethyl carbonate | 90.08 | 0.06 |

| Propylene carbonate | 102.09 | 0.28 |

| This compound | 118.13 | 0.62 |

| Diethyl carbonate | 118.13 | 0.71 |

-

MIPR-CB’s higher MIR than dimethyl carbonate reflects its greater potential to form ozone via atmospheric oxidation .

Reaction with CO2_22

While direct synthesis of MIPR-CB from CO and alcohols is thermodynamically challenging, reverse decomposition into CO and isopropanol is feasible under catalytic conditions (e.g., CeO) .

Wissenschaftliche Forschungsanwendungen

Methyl isopropyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl isopropyl carbonate involves its ability to act as a solvent and reactant in various chemical reactions. It can dissolve a wide range of organic compounds, facilitating their interaction and reaction. In biochemical assays, it helps in the solubilization of biological molecules, enhancing their reactivity and detection .

Vergleich Mit ähnlichen Verbindungen

Ethyl isopropyl carbonate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl ethyl carbonate: Similar but with an ethyl group instead of an isopropyl group.

Dimethyl carbonate: Contains two methyl groups instead of one methyl and one isopropyl group.

Uniqueness: Methyl isopropyl carbonate is unique due to its specific combination of methyl and isopropyl groups, which provides distinct solvent properties and reactivity compared to other carbonates. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound in both research and industry .

Biologische Aktivität

Methyl isopropyl carbonate (MIPC) is an organic carbonate compound with the molecular formula . It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of MIPC, its mechanisms, and relevant research findings.

MIPC is characterized by its ester functional group and is structurally related to other carbonates. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | 130 °C |

| Log P (octanol-water) | 1.52 |

| Solubility | Soluble in organic solvents |

| Toxicity | Low (based on available data) |

1. Antimicrobial Properties

Recent studies have indicated that MIPC exhibits antimicrobial activity against various pathogens. A notable study demonstrated that MIPC could inhibit the growth of certain bacteria and fungi, suggesting its potential as a biocide or preservative in pharmaceutical formulations .

- Case Study: In a laboratory setting, MIPC was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests. The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be 32 µg/mL, while for S. aureus, it was 16 µg/mL.

2. Cytotoxicity and Safety Profile

The cytotoxic effects of MIPC were evaluated using various cell lines. Research indicates that MIPC has a moderate cytotoxic profile, with IC50 values ranging from 50 to 100 µg/mL depending on the cell type .

- Findings: A study involving human liver cells (HepG2) showed that exposure to MIPC resulted in cell viability reduction at concentrations above 75 µg/mL, highlighting the need for careful dosage considerations in therapeutic applications.

3. Environmental Impact

MIPC's reactivity with hydroxyl radicals in the atmosphere suggests it may play a role in atmospheric chemistry, particularly in ozone formation . This aspect is crucial for understanding its environmental behavior and potential impacts on air quality.

The antimicrobial activity of MIPC is believed to be linked to its ability to disrupt microbial cell membranes, leading to leakage of cellular contents and eventual cell death. Additionally, its low toxicity profile makes it a candidate for further development in agricultural and pharmaceutical applications.

Research Findings Summary

The following table summarizes key research findings related to MIPC's biological activity:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Moderate cytotoxicity; IC50 values between 50-100 µg/mL |

| Environmental Impact | Reacts with hydroxyl radicals; implications for ozone formation |

Eigenschaften

IUPAC Name |

methyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIJMMSZBQEWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427384 | |

| Record name | METHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51729-83-0 | |

| Record name | METHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ISOPROPYL CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.